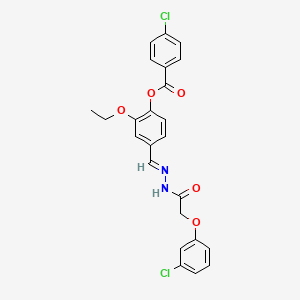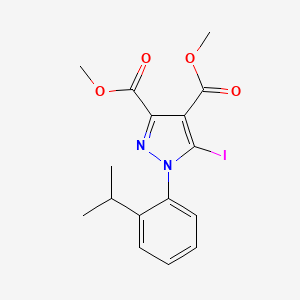![molecular formula C29H35BrN2O5 B12028846 5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028846.png)
5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromofenil)-3-hidroxi-4-(4-isobutoxicarboxibencil)-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona es un complejo compuesto orgánico con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-Bromofenil)-3-hidroxi-4-(4-isobutoxicarboxibencil)-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona típicamente involucra múltiples pasos, incluyendo la formación del núcleo pirrol-2-ona, la introducción del grupo bromofenilo, y el enlace de la cadena lateral morfolinil propil. Las condiciones específicas de reacción, tales como la temperatura, el solvente y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas para maximizar el rendimiento y la pureza, al tiempo que minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(4-Bromofenil)-3-hidroxi-4-(4-isobutoxicarboxibencil)-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede ser oxidado a un grupo carbonilo.
Reducción: El grupo bromofenilo puede ser reducido a un grupo fenilo.
Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y nucleófilos (por ejemplo, metóxido de sodio). Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona, mientras que la sustitución nucleofílica del átomo de bromo podría introducir una variedad de grupos funcionales.
Aplicaciones Científicas De Investigación
5-(4-Bromofenil)-3-hidroxi-4-(4-isobutoxicarboxibencil)-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su posible actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura única y grupos funcionales.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Bromofenil)-3-hidroxi-4-(4-isobutoxicarboxibencil)-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona involucra su interacción con objetivos y vías moleculares específicos. Los grupos funcionales del compuesto le permiten unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y dando lugar a diversos efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(4-Clorofenil)-3-hidroxi-4-(4-isobutoxicarboxibencil)-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona
- 5-(4-Fluorofenil)-3-hidroxi-4-(4-isobutoxicarboxibencil)-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona
Singularidad
En comparación con compuestos similares, 5-(4-Bromofenil)-3-hidroxi-4-(4-isobutoxicarboxibencil)-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona es único debido a la presencia del grupo bromofenilo, que puede influir en su reactividad y actividad biológica. La combinación de grupos funcionales en este compuesto proporciona un conjunto distinto de propiedades que se pueden aprovechar en diversas aplicaciones.
Propiedades
Fórmula molecular |
C29H35BrN2O5 |
|---|---|
Peso molecular |
571.5 g/mol |
Nombre IUPAC |
(4E)-5-(4-bromophenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H35BrN2O5/c1-19(2)18-37-23-9-10-24(20(3)17-23)27(33)25-26(21-5-7-22(30)8-6-21)32(29(35)28(25)34)12-4-11-31-13-15-36-16-14-31/h5-10,17,19,26,33H,4,11-16,18H2,1-3H3/b27-25+ |
Clave InChI |
YFURDMXGYMFEJT-IMVLJIQESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12028782.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12028788.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12028791.png)


![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12028817.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028820.png)
![6-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028823.png)




![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)
